

An In-depth Technical Guide to Salinazid Derivatives: Synthesis, Activity, and Mechanism

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Compound of Interest

Compound Name:	Salinazid
CAS No.:	1082667-45-5
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Salinazid** ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its derivatives. **Salinazid**, a Schiff base formed from the condensation of the frontline antitubercular drug isoniazid (INH) and salicylaldehyde, serves as a scaffold for developing novel therapeutic agents. This document details the synthesis protocols, quantitative biological activity, and the proposed mechanism of action for this important class of compounds.

Introduction: The Rationale for Salinazid Derivatives

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades.[1] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] However, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new and improved therapeutic agents.

A primary metabolic pathway that deactivates INH in humans is enzymatic N-acetylation of its hydrazine moiety.[2] This process can reduce the drug's bioavailability and contribute to

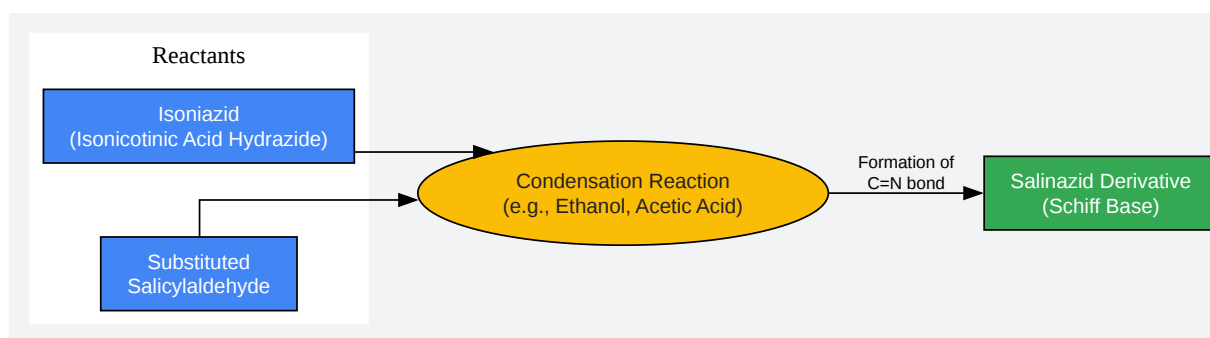
underdosing, a factor in the development of acquired resistance.[2] **Salinazid** and its derivatives are Schiff bases designed to overcome this limitation. By chemically modifying the N² position of the INH framework, the resulting molecule is blocked from the deactivating action of N-aryl aminoacetyl transferases (NATs).[3] Furthermore, these derivatives are often more lipophilic than the parent INH, which may enhance their ability to penetrate the lipid-rich mycobacterial cell wall.

Synthesis of Salinazid and Its Derivatives

The synthesis of **Salinazid** and related Schiff bases is primarily achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and a corresponding aldehyde or ketone. This reaction is typically performed in an alcohol solvent, often with a catalytic amount of acid.

General Synthesis Workflow

The general synthetic scheme involves the reaction of isoniazid with a substituted salicylaldehyde. This straightforward condensation reaction typically proceeds with good yields to form the corresponding hydrazone (Schiff base).



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Caption: General workflow for the synthesis of **Salinazid** derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Salinazid ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide)

This protocol is adapted from a standard laboratory procedure for synthesizing isoniazid Schiff bases.

- Materials:
 - Isoniazid (1.37 g, 0.01 mol)
 - Salicylaldehyde (1.22 g, 1.05 mL, 0.01 mol)
 - Absolute Ethanol (30 mL)
 - Glacial Acetic Acid (2-3 drops)
- Procedure:
 - Dissolve isoniazid in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle warming may be required.
 - In a separate beaker, dissolve salicylaldehyde in 15 mL of absolute ethanol.
 - Add the salicylaldehyde solution dropwise to the isoniazid solution while stirring continuously.
 - Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
 - Reflux the resulting mixture for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - The resulting precipitate is collected by filtration, washed several times with cold ethanol, and then dried in a desiccator over anhydrous CaCl_2 .
- Characterization: The product can be characterized by IR, ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure. Expected spectral data includes an N-H stretch (approx. 3190 cm^{-1}), a C=O stretch (approx. 1662 cm^{-1}), and a C=N stretch (approx. 1603

cm^{-1}) in the IR spectrum. The ^1H NMR spectrum should show a characteristic singlet for the azomethine proton ($=\text{C}-\text{H}$).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional refluxing.

- Materials:
 - Isoniazid (1 mmol)
 - Substituted aldehyde (1 mmol)
 - Ethanol
 - Glacial Acetic Acid (2 drops)
- Procedure:
 - Add the aldehyde (1 mmol) in ethanol to a solution of isoniazid (1 mmol) in ethanol within a microwave glass tube.
 - Add two drops of glacial acetic acid to the mixture with shaking.
 - Seal the tube and irradiate the reaction mixture in a microwave synthesizer (e.g., at 5-10 W) for 10-20 minutes at a controlled temperature (e.g., 85 °C).
 - After cooling, the product can be isolated by filtration as described in the conventional method.

Biological Activity of Salinazid Derivatives

Salinazid and its derivatives have been extensively evaluated for their antimicrobial properties, particularly against *Mycobacterium tuberculosis*. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a compound that inhibits visible growth of a microorganism.

Antitubercular Activity

The following table presents the MIC values of various **Salinazid** derivatives against different strains of *M. tuberculosis*. The inclusion of isoniazid-resistant strains is critical for evaluating the potential of these derivatives to overcome existing drug resistance mechanisms.

Compound ID	Derivative Structure (Substitution on Salicyl Ring)	<i>M. tuberculosis</i> H37Rv MIC (µg/mL)	Isoniazid-Resistant Mtb MIC (µg/mL)	Reference
INH	- (Reference Drug)	0.75	> 31.25	
Salinazid	2-hydroxy	~1.02	Varies	
Compound 1	2,4-dihydroxy	1.02	-	
Pt(II) Complex of 1	2,4-dihydroxy	0.56	-	
Zn(II) Complex of 1	2,4-dihydroxy	0.61	-	
Compound 3d	Isatin derivative (1-propyl)	10 µM	10 µM	
Compound 3f	Isatin derivative (1-propynyl)	10 µM	10 µM	

Note: MIC values can vary based on the specific assay conditions and the particular resistant strain tested.

Antibacterial Activity Against Other Pathogens

While primarily investigated for antitubercular activity, some derivatives show broader antibacterial effects.

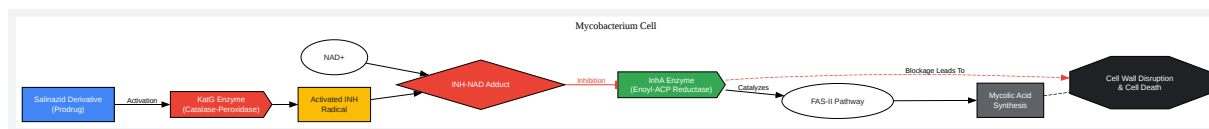
Compound ID	Derivative Structure (Substitution on Aldehyde Ring)	S. aureus MIC (mM)	E. coli MIC (mM)	Reference
Cu-L6 Complex	Fluorinated benzaldehyde derivative	0.76	-	
Compound L4	5-fluoro-2-hydroxyphenyl	-	1.55	

Mechanism of Action

The primary mechanism of action for **Salinazid** and its derivatives is believed to be analogous to that of isoniazid, targeting the synthesis of mycolic acids.

- **Prodrug Activation:** Like isoniazid, these Schiff bases are prodrugs that require activation within the mycobacterial cell. This activation is carried out by the catalase-peroxidase enzyme, KatG. Mutations in the katG gene are a major cause of isoniazid resistance.
- **Formation of the INH-NAD Adduct:** Once activated, the isoniazid moiety forms a reactive radical that covalently binds to the cofactor NAD⁺, forming an INH-NAD adduct.
- **Inhibition of InhA:** This INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.
- **Disruption of Mycolic Acid Synthesis:** InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. By inhibiting InhA, **Salinazid** derivatives disrupt the biosynthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

The structural modification in **Salinazid** derivatives offers a key advantage by preventing N-acetylation, thereby increasing the amount of active drug available to undergo activation by KatG.



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Caption: Proposed mechanism of action for **Salinazid** derivatives.

Conclusion and Future Directions

Salinazid derivatives represent a promising class of compounds in the search for new antitubercular agents. Their straightforward synthesis, enhanced lipophilicity, and ability to circumvent a key INH deactivation pathway make them attractive candidates for further development. The data indicates that these compounds can retain potent activity, even against some isoniazid-resistant strains. Future research should focus on optimizing the structure to improve efficacy against a broader range of resistant Mtb isolates, further elucidating structure-activity relationships, and conducting in-vivo pharmacokinetic and toxicity studies to assess their potential as clinical candidates. The development of derivatives that act as direct inhibitors of InhA, without the need for KatG activation, also represents a critical avenue for overcoming resistance.

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